molecular formula C10H10N2O4 B14848390 [2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid

[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid

Cat. No.: B14848390
M. Wt: 222.20 g/mol
InChI Key: MIIOILKFRRCUDF-UHFFFAOYSA-N
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Description

[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetylamino group, a formyl group, and an acetic acid moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common method starts with the functionalization of a pyridine derivative. The acetylamino group can be introduced through acetylation reactions, while the formyl group can be added via formylation reactions. The acetic acid moiety is often introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid: can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the formyl group can participate in various chemical reactions. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid: can be compared with other pyridine derivatives, such as:

    Nicotinic acid:

    Isonicotinic acid: Used in the synthesis of isoniazid, an anti-tuberculosis drug.

    Picolinic acid: Known for its role in metal ion chelation.

The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

2-(2-acetamido-6-formylpyridin-4-yl)acetic acid

InChI

InChI=1S/C10H10N2O4/c1-6(14)11-9-3-7(4-10(15)16)2-8(5-13)12-9/h2-3,5H,4H2,1H3,(H,15,16)(H,11,12,14)

InChI Key

MIIOILKFRRCUDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=N1)C=O)CC(=O)O

Origin of Product

United States

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